molecular formula C11H18N2O2 B13555826 Tert-butyl3-(3-aminoprop-1-yn-1-yl)azetidine-1-carboxylate

Tert-butyl3-(3-aminoprop-1-yn-1-yl)azetidine-1-carboxylate

Cat. No.: B13555826
M. Wt: 210.27 g/mol
InChI Key: VUHVZLSBYAFDQY-UHFFFAOYSA-N
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Description

Tert-butyl 3-(3-aminoprop-1-yn-1-yl)azetidine-1-carboxylate is a chemical compound with the molecular formula C11H18N2O2. It is a member of the azetidine family, which is characterized by a four-membered nitrogen-containing ring. This compound has gained attention in scientific research due to its potential biological activity and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-(3-aminoprop-1-yn-1-yl)azetidine-1-carboxylate typically involves the reaction of tert-butyl azetidine-1-carboxylate with 3-aminoprop-1-yne under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed.

Industrial Production Methods

While specific industrial production methods for tert-butyl 3-(3-aminoprop-1-yn-1-yl)azetidine-1-carboxylate are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reaction vessels, and ensuring proper purification techniques to obtain the compound in high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-(3-aminoprop-1-yn-1-yl)azetidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst like acetic acid.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as halides or alkoxides in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding oxides or hydroxyl derivatives.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted azetidine derivatives.

Scientific Research Applications

Tert-butyl 3-(3-aminoprop-1-yn-1-yl)azetidine-1-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of tert-butyl 3-(3-aminoprop-1-yn-1-yl)azetidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 3-(prop-2-yn-1-yl)azetidine-1-carboxylate
  • Tert-butyl 3-(pent-4-yn-1-yl)azetidine-1-carboxylate
  • Tert-butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate

Uniqueness

Tert-butyl 3-(3-aminoprop-1-yn-1-yl)azetidine-1-carboxylate is unique due to its specific structural features, including the presence of an aminoprop-1-yn-1-yl group. This structural motif imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C11H18N2O2

Molecular Weight

210.27 g/mol

IUPAC Name

tert-butyl 3-(3-aminoprop-1-ynyl)azetidine-1-carboxylate

InChI

InChI=1S/C11H18N2O2/c1-11(2,3)15-10(14)13-7-9(8-13)5-4-6-12/h9H,6-8,12H2,1-3H3

InChI Key

VUHVZLSBYAFDQY-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)C#CCN

Origin of Product

United States

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